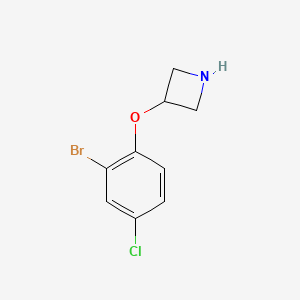

3-(2-Bromo-4-chlorophenoxy)azetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromo-4-chlorophenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c10-8-3-6(11)1-2-9(8)13-7-4-12-5-7/h1-3,7,12H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFRSJNMGBOLPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=C(C=C(C=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 2 Bromo 4 Chlorophenoxy Azetidine and Analogues

Halogenation Strategies for Bromine and Chlorine Incorporation

The precise installation of bromine and chlorine atoms onto the phenoxy ring is critical for modulating the physicochemical and pharmacological properties of the target molecule. Two primary strategies are employed: direct halogenation of a pre-formed phenoxyazetidine and the use of pre-halogenated building blocks.

Regioselective Halogenation on the Phenoxy Moiety

The direct halogenation of a 3-phenoxyazetidine (B1367254) precursor offers a convergent approach to the desired product. The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the phenyl ring. The ether oxygen is a strongly activating ortho-, para-directing group.

In a typical procedure, a solution of 3-phenoxyazetidine (or its N-protected form, such as N-Boc-3-phenoxyazetidine) would be treated with an appropriate halogenating agent. For chlorination, reagents like N-chlorosuccinimide (NCS) are commonly used under mild conditions. Bromination can be achieved with reagents such as N-bromosuccinimide (NBS). The inherent directing effect of the phenoxy oxygen would favor substitution at the para position. To achieve the desired 2,4-dihalo substitution pattern, a sequential halogenation approach can be envisioned.

For instance, starting with 3-(4-chlorophenoxy)azetidine, the subsequent bromination would be directed by both the activating ether oxygen and the deactivating but ortho-, para-directing chlorine atom. The bromine would preferentially be installed ortho to the strongly activating oxygen, leading to the desired 2-bromo-4-chlorophenoxy moiety. The reaction conditions, including solvent and temperature, would need to be carefully optimized to maximize the yield of the desired isomer and minimize the formation of other regioisomers.

| Halogenation Step | Starting Material | Reagent | Expected Major Product |

|---|---|---|---|

| Chlorination | 3-Phenoxyazetidine | N-Chlorosuccinimide (NCS) | 3-(4-Chlorophenoxy)azetidine |

| Bromination | 3-(4-Chlorophenoxy)azetidine | N-Bromosuccinimide (NBS) | 3-(2-Bromo-4-chlorophenoxy)azetidine |

Integration of Pre-Halogenated Building Blocks

An alternative and often more regiochemically controlled approach involves the coupling of a pre-halogenated phenol (B47542) with an azetidine (B1206935) precursor. In this strategy, 2-bromo-4-chlorophenol (B154644) serves as a key building block. This phenol can be synthesized through the regioselective bromination of 2-chlorophenol.

The synthesis of this compound would then typically proceed via a nucleophilic substitution reaction. N-protected 3-hydroxyazetidine, a common starting material, can be converted into a better leaving group, for example, by mesylation or tosylation. The resulting 3-mesyloxy- or 3-tosyloxyazetidine derivative can then be reacted with the sodium or potassium salt of 2-bromo-4-chlorophenol. This Williamson ether synthesis-type reaction generally proceeds with good yields to furnish the desired 3-aryloxyazetidine.

A popular and versatile starting material for this approach is N-Boc-3-hydroxyazetidine, which is commercially available. The Boc protecting group is stable under the basic conditions of the coupling reaction and can be readily removed under acidic conditions if the free amine is desired.

Stereoselective Synthesis of 3-Substituted Azetidines

The introduction of chirality into the azetidine scaffold can have profound effects on the biological activity of the resulting compounds. Stereoselective synthesis of 3-substituted azetidines can be achieved through various methods, including the use of chiral starting materials or chiral catalysts.

For the synthesis of enantiomerically enriched this compound, one could start from a chiral precursor, such as (R)- or (S)-N-Boc-3-hydroxyazetidine. These chiral building blocks can be prepared through several established methods, including enzymatic resolution of racemic mixtures or asymmetric synthesis. The subsequent reaction with 2-bromo-4-chlorophenol, as described in section 2.3.2, would proceed with retention of configuration at the C3 position of the azetidine ring, affording the corresponding chiral product.

Another approach involves the stereoselective functionalization of a prochiral azetidine derivative. For instance, a rhodium-catalyzed ring expansion of methylene (B1212753) aziridines has been shown to produce highly substituted methylene azetidines with excellent regio- and stereoselectivity. While not a direct synthesis of a 3-phenoxy derivative, such methods highlight the potential for developing novel stereoselective routes to complex azetidines.

Modern Catalytic Methods in Azetidine Synthesis

Recent advances in catalysis have provided powerful new tools for the construction and functionalization of the azetidine ring. These methods often offer milder reaction conditions, improved efficiency, and novel bond-forming strategies.

Photocatalysis for Azetidine Ring Construction

Visible-light photocatalysis has emerged as a transformative technology in organic synthesis. For azetidine synthesis, photocatalytic methods can facilitate reactions that are difficult to achieve through traditional thermal means. For example, the [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò–Büchi reaction, can be promoted by visible light and a suitable photocatalyst to produce azetidines.

While direct application to 3-phenoxyazetidines is not widely reported, the principles can be extended. For instance, a photocatalytic radical-based approach could be envisioned for the functionalization of the azetidine ring. The generation of a radical at the C3 position of an azetidine precursor, followed by trapping with a phenoxy radical or a related species, could provide a novel route to the target scaffold.

| Method | Key Transformation | Advantages | Potential Challenges |

|---|---|---|---|

| Regioselective Halogenation | Electrophilic Aromatic Substitution | Convergent synthesis | Control of regioselectivity |

| Pre-Halogenated Building Blocks | Williamson Ether Synthesis | Excellent regiocontrol | Availability of starting materials |

| Stereoselective Synthesis | Use of chiral precursors/catalysts | Access to single enantiomers | Cost and complexity of chiral sources |

| Photocatalysis | [2+2] Cycloaddition, Radical reactions | Mild conditions, novel reactivity | Substrate scope and scalability |

| Palladium(II)-Catalyzed C-H Amination | Intramolecular C-H amination | High efficiency, use of unactivated C-H bonds | Requires specific directing groups |

Palladium(II)-Catalyzed C-H Amination

Palladium-catalyzed C-H activation and amination reactions have become a powerful strategy for the synthesis of nitrogen-containing heterocycles. escholarship.orgmdpi.comgoogle.com These methods allow for the direct formation of C-N bonds from unactivated C-H bonds, offering a highly efficient and atom-economical approach to ring construction.

For the synthesis of the azetidine ring, intramolecular palladium-catalyzed amination of a γ-C(sp³)-H bond can be employed. escholarship.orgmdpi.comgoogle.com This typically involves a substrate containing an amine precursor tethered to a suitable alkyl chain. A directing group, such as a picolinamide, is often used to facilitate the C-H activation step. The reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle, ultimately leading to the formation of the azetidine ring with high diastereoselectivity. escholarship.org While this method is primarily focused on the construction of the azetidine ring itself, it represents a state-of-the-art approach that could be integrated into a broader synthetic strategy for complex azetidine derivatives.

Titanium(IV)-Mediated Coupling Reactions

Titanium(IV) complexes are versatile Lewis acids and catalysts that have found application in a wide array of organic transformations, including C-C and C-heteroatom bond formation. While direct Titanium(IV)-mediated coupling for the synthesis of this compound has not been extensively documented, the reactivity profile of titanium alkoxides and halides suggests potential pathways.

Titanium(IV)-mediated reactions are known to facilitate the synthesis of other heterocyclic systems. For instance, the Ti(IV)-mediated synthesis of spirocyclic NH-azetidines from oxime ethers has been reported, proceeding through a proposed Kulinkovich-type mechanism where a titanacyclopropane intermediate is involved. researchgate.net This demonstrates the capability of Ti(IV) reagents to mediate complex cyclizations to form the azetidine ring.

Furthermore, Lewis acids, in general, are employed to catalyze etherification reactions. Brønsted and Lewis acids like metal triflates can catalyze the etherification of glycerol, and more relevantly, Brønsted acids have been used for the alkylation of alcohols with 3-aryl-azetidinols, proceeding through a carbocation intermediate. rsc.orgrsc.org Given that Ti(IV) halides like TiCl₄ are effective Lewis acids for various transformations, including the ortho-acylation of phenols, it is plausible that they could catalyze the etherification between 2-bromo-4-chlorophenol and a suitable azetidine precursor, such as N-protected azetidin-3-ol (B1332694). organic-chemistry.org The mechanism would likely involve the activation of the azetidin-3-ol leaving group by the oxophilic titanium center, facilitating nucleophilic attack by the phenoxide. However, specific applications of this methodology for the synthesis of 3-aryloxyazetidines require further investigation.

Table 1: Examples of Lewis Acid-Catalyzed Reactions Relevant to Etherification

| Catalyst Type | Reactants | Product Type | Reference |

|---|---|---|---|

| Brønsted Acid | 3-Aryl-azetidinol, Alcohol | Azetidine Ether | rsc.org |

| TiCl₄ | Phenol, Acylating Agent | ortho-Acyl Phenol | organic-chemistry.org |

| La(OTf)₃ | cis-3,4-Epoxy Amine | Azetidine | nih.govfrontiersin.org |

Organometallic Reagent Applications

The functionalization of the azetidine ring using organometallic reagents is a powerful strategy. While traditionally used for C-C bond formation, some methodologies can be adapted for C-O bond synthesis or provide precursors for such transformations.

Hiyama Cross-Coupling: The Hiyama cross-coupling reaction is a palladium-catalyzed process that couples organosilanes with organic halides to form C-C bonds. This method has been successfully applied to the synthesis of 3-arylazetidines by reacting 3-iodoazetidines with arylsilanes. The reaction typically proceeds under mild conditions and shows good functional group tolerance. While the primary application of Hiyama coupling is for Csp²-Csp³ bond formation, its direct use for creating the C-O ether linkage in this compound is not conventional. Transition metal-catalyzed C-O cross-coupling reactions, such as the Buchwald-Hartwig amination, are more suited for this purpose, typically employing palladium or copper catalysts to couple alcohols or phenols with aryl halides.

Direct Alkylation of Azabicyclo[1.1.0]butane (ABB): A more direct and highly relevant strategy for synthesizing 3-substituted azetidines involves the strain-release reaction of 1-azabicyclo[1.1.0]butane (ABB). ABB is a highly strained molecule that can be activated by electrophiles at the nitrogen atom, rendering the bridgehead carbons susceptible to nucleophilic attack. This process opens the central C-N bond, leading to a 3-substituted azetidine. nih.govbris.ac.uk

The reaction can also proceed by first forming azabicyclo[1.1.0]butyl lithium, which then reacts with various electrophiles. nih.gov Crucially, this strain-release strategy is compatible with a wide range of nucleophiles. While much of the literature focuses on carbon nucleophiles, studies on the analogous bicyclo[1.1.0]butyl boronic esters have shown that heteroatom nucleophiles, including phenols, are competent for ring-opening reactions. organic-chemistry.org This strongly suggests that 2-bromo-4-chlorophenol, likely as its corresponding phenoxide, could act as a nucleophile to open an activated ABB derivative, directly installing the desired 3-phenoxy group. This approach is highly modular and provides a rapid entry into diversely functionalized azetidines. bris.ac.uk

Table 2: Organometallic Strategies for Azetidine Functionalization

| Methodology | Typical Reactants | Bond Formed | Relevance to Target Compound |

|---|---|---|---|

| Hiyama Cross-Coupling | 3-Iodoazetidine, Arylsilane | C-C | Indirect; primarily for 3-aryl analogues. |

Microwave-Assisted Synthesis Techniques for Azetidine Derivatives

Microwave-assisted organic synthesis has become a mainstream technique in drug discovery and process development due to its ability to dramatically reduce reaction times, improve yields, and often enhance product purity. mdpi.com The application of microwave heating to the synthesis of azetidine derivatives is a promising approach to accelerate the discovery of new chemical entities.

The synthesis of azetidine rings can be achieved under microwave irradiation. For example, a one-pot synthesis of N-substituted azetidines from 1,3-dihalopropanes and primary amines is efficiently conducted in an aqueous medium under microwave heating. organic-chemistry.org Similarly, the formation of 1-arenesulfonylazetidines from aziridines and dimethylsulfoxonium methylide is also accelerated by microwaves. organic-chemistry.org

While a specific protocol for the microwave-assisted synthesis of this compound is not prominently described, related transformations have been successfully performed. For instance, microwave heating has been effectively used in esterification reactions, including those involving amino acids and those catalyzed by titanium reagents. mdpi.commdpi.com Nucleophilic substitution reactions, such as the O-arylation of N-Boc-azetidin-3-ol with 2-bromo-4-chlorophenol, are prime candidates for microwave assistance. The high temperatures and pressures achievable in a sealed microwave vessel can significantly accelerate the rate of Sₙ2 or Mitsunobu-type reactions, potentially reducing reaction times from many hours to mere minutes.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Potential Advantage |

|---|---|---|---|

| Azetidine Ring Formation | Hours to days at reflux | Minutes | Reduced reaction time, improved yield organic-chemistry.org |

| Esterification | Several hours at reflux | Minutes to 1 hour | Speed, efficiency mdpi.commdpi.com |

Development and Optimization of Scalable Synthetic Routes

The transition from a laboratory-scale synthesis to a scalable, robust process suitable for industrial production presents numerous challenges. For a molecule like this compound, developing a scalable route requires careful consideration of factors such as cost of goods, safety, environmental impact, and process robustness.

Key aspects in the development and optimization of a scalable synthesis include:

Starting Material Selection: Utilizing commercially available, inexpensive, and safe starting materials is paramount. For instance, a route starting from epichlorohydrin (B41342) and 2-bromo-4-chlorophenol might be economically viable.

Process Safety: Highly reactive intermediates, such as those involved in the use of azabicyclo[1.1.0]butane, may require specialized handling and containment procedures on a large scale.

Reaction Conditions Optimization: This involves minimizing the use of expensive or hazardous reagents and solvents, reducing the number of synthetic steps, and avoiding cryogenic conditions or high-pressure reactions where possible. Telescoping multiple steps into a single pot can significantly improve efficiency. nih.gov

Purification: Developing a purification strategy that avoids chromatography is crucial for large-scale synthesis. Crystallization is often the preferred method for final product isolation as it is cost-effective and can provide high purity.

Process Analytical Technology (PAT): Implementing in-process controls to monitor reaction progress and impurity formation ensures consistency and quality, which is critical for pharmaceutical manufacturing.

A robust, multi-gram scale synthesis of trisubstituted azetidine cores has been reported, demonstrating the feasibility of producing these scaffolds in larger quantities. nih.gov Such processes often rely on well-established reactions and purification methods that are amenable to scale-up. The optimization would focus on parameters like catalyst loading, reaction concentration, temperature control, and work-up procedures to maximize throughput and yield while maintaining a consistent product profile.

Table 4: Key Considerations for Scalable Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reagents | High cost/purity often acceptable | Cost, availability, and safety are critical |

| Solvents | Wide variety, including chlorinated | Green and recyclable solvents preferred |

| Purification | Chromatography is common | Crystallization, distillation, extraction preferred |

| Safety | Small scale minimizes risk | Rigorous hazard assessment required |

| Process Control | Manual monitoring | Automated control and PAT |

Computational and Theoretical Investigations of Azetidine Derivatives with Phenoxy and Halogen Substituents

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental in elucidating the structural and electronic properties of azetidine (B1206935) derivatives. researchgate.netresearchgate.net These methods provide detailed insights into the molecule's geometry, including bond lengths, bond angles, and dihedral angles. For a molecule like 3-(2-Bromo-4-chlorophenoxy)azetidine, these calculations can precisely map the conformation of the strained azetidine ring and the spatial orientation of the bulky substituted phenoxy group.

A key feature of azetidines is their significant ring-strain energy, which is considerably higher than that of larger rings like pyrrolidines. researchgate.net This strain influences the molecule's reactivity and stability. researchgate.netnih.gov Electronic properties such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO) are also determined through these calculations. researchgate.net The HOMO-LUMO energy gap is a critical parameter, as it helps in understanding the chemical reactivity and kinetic stability of the molecule. The presence of electronegative bromine and chlorine atoms on the phenoxy ring is expected to significantly influence the electron density distribution across the entire structure.

Table 1: Calculated Quantum Chemical Properties for a Representative Azetidine Derivative

| Property | Calculated Value | Significance |

|---|---|---|

| Ring Strain Energy | ~25.4 kcal/mol | Influences reactivity and stability. researchgate.net |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.8 D | Measures the molecule's overall polarity. |

Molecular Modeling and Simulation in Synthetic Strategy Design and Prediction

Molecular modeling and simulation have become indispensable tools for designing and predicting synthetic strategies for complex molecules like substituted azetidines. mit.edu The synthesis of four-membered rings can be challenging, and computational approaches help to circumvent extensive trial-and-error experimentation. medwinpublishers.commit.edu By developing computational models, researchers can prescreen potential reactants and reaction conditions to identify those most likely to yield the desired azetidine product. mit.edu

In Silico Approaches for Molecular Design and Library Generation

In silico methods are pivotal in modern drug discovery for designing novel molecules and generating vast chemical libraries for screening purposes. nih.govpeerscientist.com

Fragment-based drug design (FBDD) is a powerful strategy for developing new lead compounds. enamine.netnih.gov In the context of this compound, the molecule can be deconstructed into key fragments: the azetidine scaffold, the phenoxy linker, and the bromo- and chloro- substituents. The azetidine ring is particularly valuable as a scaffold because it is a small, conformationally restricted heterocycle that provides a rigid framework for orienting other functional groups in three-dimensional space. enamine.net This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity. enamine.net

Computational approaches allow for the virtual combination of these and other fragments to generate novel molecules. By understanding the potential interactions of each fragment, new compounds with potentially improved properties can be designed and prioritized for synthesis. nih.gov

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov A library of compounds containing derivatives of the 3-(phenoxy)azetidine core, with various substitutions on the phenyl ring, can be computationally screened against a specific biological target. nih.gov This process involves using scoring functions to estimate the binding affinity of each compound in the library to the target's active site.

This computational pre-screening is a cost-effective and rapid method to narrow down a vast chemical space to a manageable number of promising candidates for further experimental testing. nih.gov Physicochemical properties, such as molecular weight, lipophilicity (cLogP), and topological polar surface area (TPSA), are often calculated and used as filters during this stage to select for compounds with "drug-like" properties. nih.gov

Table 2: Representative Data from a Virtual Screening Campaign

| Parameter | Value |

|---|---|

| Total Compounds in Library | 1,000,000 |

| Compounds Passing Physicochemical Filters | 250,000 |

| Top Scoring Hits from Docking | 5,000 |

| Final Hits Selected for Synthesis | 100 |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Once potential lead compounds are identified, molecular docking and molecular dynamics (MD) simulations are employed to study their interactions with the biological target in greater detail. researchgate.net Molecular docking predicts the preferred orientation and conformation of a ligand, such as this compound, when bound to the active site of a receptor. rjptonline.org The results are ranked based on a scoring function that estimates the binding affinity, providing insights into key interactions like hydrogen bonds and hydrophobic contacts. rjptonline.orgamazonaws.com

Following docking, MD simulations can be performed to validate the stability of the predicted ligand-receptor complex over time. researchgate.net These simulations model the atomic movements of the system, providing a dynamic view of the interaction and helping to assess the structural stability of the complex. researchgate.net Binding free energies can also be calculated from MD simulations, offering a more accurate prediction of the binding affinity than docking scores alone. researchgate.net

Theoretical Explanations of Reaction Mechanisms and Regio-/Diastereoselectivity (e.g., Baldwin's Rules)

Theoretical chemistry provides powerful tools for understanding the mechanisms of chemical reactions and explaining their outcomes, such as regioselectivity and diastereoselectivity. nih.govnih.gov For the synthesis of azetidines, ring-closure reactions are critical, and their favorability can often be predicted by established principles like Baldwin's Rules. wikipedia.org

Baldwin's Rules are a set of guidelines that outline the relative favorability of different ring-closing reactions. wikipedia.org The formation of a four-membered azetidine ring via intramolecular nucleophilic attack often involves a "4-exo-tet" cyclization, which is classified as a favored process. bham.ac.uk Computational studies using DFT can model the transition states of competing reaction pathways, such as the formation of a four-membered azetidine versus a five-membered pyrrolidine. nih.govacs.org These calculations often reveal that while the five-membered ring is the thermodynamically more stable product, the transition state energy for forming the four-membered azetidine ring is lower, meaning it is the kinetically favored product. nih.govacs.orgnih.gov This kinetic control explains why the strained, less stable azetidine ring can be successfully synthesized under specific reaction conditions. nih.govacs.org Such theoretical investigations are crucial for confirming proposed reaction mechanisms and understanding the factors that govern the stereochemical outcome of the synthesis. nih.gov

Predictive Modeling of Overall Reaction Yields

In the realm of modern synthetic chemistry, the ability to forecast the outcome of a chemical reaction, particularly its yield, is of paramount importance for optimizing reaction conditions, minimizing resource expenditure, and accelerating the discovery of new chemical entities. For complex molecules such as azetidine derivatives with phenoxy and halogen substituents, computational approaches, specifically predictive modeling, offer a powerful tool to navigate the intricate interplay of factors that govern reaction efficiency. These models, rooted in statistical analysis and machine learning, aim to establish a quantitative relationship between the structural features of reactants and the reaction yield.

The development of a predictive model for the synthesis of compounds like this compound would typically involve the creation of a dataset comprising various azetidine precursors and phenoxide nucleophiles, along with their corresponding experimentally determined reaction yields under a range of conditions. The core of such a model lies in the selection of appropriate molecular descriptors—numerical representations of the molecules' structural and electronic properties. For a reaction involving a substituted phenoxy group and an azetidine electrophile, these descriptors can be categorized as follows:

Electronic Descriptors: These quantify the electronic environment of the reacting centers. For the substituted phenoxy reactant, parameters such as Hammett constants (σ), calculated atomic charges on the phenolic oxygen, and the highest occupied molecular orbital (HOMO) energy are crucial. For the azetidine reactant, descriptors like the lowest unoccupied molecular orbital (LUMO) energy and the partial charge on the carbon atom undergoing substitution are relevant.

Steric Descriptors: These account for the spatial arrangement of atoms and its influence on reactivity. Parameters like Taft's steric parameters (Es), molar refractivity, and van der Waals radii of the substituents on both the phenoxy and azetidine rings can be used to model steric hindrance.

Topological and Geometrical Descriptors: These describe the size, shape, and connectivity of the molecules. Examples include molecular weight, molecular volume, and connectivity indices.

Quantum Chemical Descriptors: Derived from computational chemistry methods like Density Functional Theory (DFT), these descriptors provide a more detailed picture of the electronic structure. researchgate.net They can include bond orders, frontier orbital energies, and electrostatic potentials, which are particularly useful for modeling the transition state of the reaction. researchgate.net

Once a set of descriptors is chosen, various statistical and machine learning algorithms can be employed to build the predictive model. sesjournal.com Common approaches include Multiple Linear Regression (MLR), Partial Least Squares (PLS) regression, and more advanced techniques like Random Forests, Support Vector Machines (SVM), and Artificial Neural Networks (ANNs). researchgate.netsesjournal.comarxiv.org These models are trained on a subset of the data and then validated against a separate test set to ensure their predictive power and robustness.

For instance, a hypothetical dataset for building a predictive model for the synthesis of 3-(substituted-phenoxy)azetidines could be structured as shown in the table below.

| Phenoxy Substituent (X) | Azetidine Leaving Group (Y) | Hammett Constant (σ) of X | Calculated Charge on Phenolic Oxygen | LUMO Energy of Azetidine (eV) | Experimental Yield (%) |

|---|---|---|---|---|---|

| 2-Bromo-4-chloro | Tosylate | 0.62 | -0.58 | -1.25 | 78 |

| 4-Nitro | Tosylate | 0.78 | -0.65 | -1.25 | 85 |

| 4-Methoxy | Tosylate | -0.27 | -0.52 | -1.25 | 65 |

| H | Tosylate | 0.00 | -0.55 | -1.25 | 72 |

| 2-Bromo-4-chloro | Mesylate | 0.62 | -0.58 | -1.20 | 82 |

The successful development of such predictive models can significantly aid in the rational design of synthetic routes for novel azetidine derivatives. By allowing for the in silico screening of various starting materials and reaction conditions, these computational tools can prioritize experiments with the highest probability of success, thereby streamlining the research and development process.

In Vitro Biological Activity and Mechanistic Studies of Azetidine Compounds

Evaluation of Specific Biochemical Target Modulation

Azetidine (B1206935) derivatives have been shown to modulate the activity of various enzymes and cellular pathways, highlighting their potential as targeted therapeutic agents.

Enzyme Inhibition Studies (e.g., Phospholipase A2, Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase)

The azetidine scaffold is a key feature in inhibitors of several enzymes, particularly those involved in lipid signaling.

Monoacylglycerol Lipase (MAGL): MAGL is the primary enzyme responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govbohrium.com Its inhibition is being explored for neurological and neurodegenerative diseases. nih.gov Several classes of azetidine derivatives have been developed as potent MAGL inhibitors.

Azetidine Carbamates: These compounds have been developed as efficient, irreversible inhibitors of MAGL. nih.govresearchgate.net

Azetidine-Piperazine Di-amides: A series of these compounds were developed as potent, selective, and reversible MAGL inhibitors. bohrium.com One lead compound, 6g , demonstrated high potency, and a related compound, JNJ-42226314 , was also identified as a potent reversible inhibitor with an IC50 of 4.4 nM. nih.govbohrium.com Pharmacological evaluation of (4-(azetidin-3-yl)piperazine derivatives identified compounds 10 (IC50 = 4.2 nM) and 15 (IC50 = 4.6 nM) as lead MAGL inhibitors with excellent target selectivity. nih.gov

Inhibition of Key Cellular Pathways (e.g., ATF4 pathway, Mycolic Acid Biosynthesis)

Mycolic Acid Biosynthesis: Mycolic acids are essential, long-chain fatty acids that form the outer layer of the cell wall in Mycobacterium tuberculosis and are a key target for antitubercular drugs. nih.goveurekaselect.com A novel series of azetidine derivatives, termed BGAz , has been identified as potent inhibitors of mycolic acid biosynthesis. nih.govresearchgate.netacs.orgnih.gov Mode of action studies revealed that these compounds interfere with cell envelope biogenesis by arresting late-stage mycolic acid assembly. nih.govacs.org For example, the derivative BGAz-005 caused a titratable decrease in the incorporation of radiolabeled acetic acid, resulting in a 50-75% loss of lipid biosynthesis, confirming its role in inhibiting mycobacterial cell envelope construction. nih.gov Transcriptomic analysis further showed that the BGAz compounds have a mode of action distinct from existing mycobacterial cell wall inhibitors. researchgate.netnih.govbham.ac.uk

Antimicrobial Activity Investigations (In Vitro)

The azetidine ring is a core component of many β-lactam antibiotics, and novel derivatives continue to be explored for broad-spectrum antimicrobial activity. medcraveonline.comglobalresearchonline.netsemanticscholar.org

Antibacterial Spectrum and Efficacy Against Gram-Positive and Gram-Negative Strains

Various studies have demonstrated the efficacy of azetidine derivatives against both Gram-positive and Gram-negative bacteria. ijpronline.comwisdomlib.orgbepls.comresearchgate.net The substitution pattern on the azetidine ring significantly influences the antibacterial potency. medcraveonline.com For example, one study found that derivatives with a 2-chlorobenzaldehyde (B119727) moiety were more potent than those derived from benzaldehyde. wisdomlib.org Another series of 2-oxo-azetidines showed that compounds with an indole (B1671886) moiety had the highest activity. researchgate.net

Below is a summary of the antibacterial activity of representative azetidine derivatives from various studies.

| Compound/Series | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference(s) |

| Azetidine Analogues (D1, D2) | Staphylococcus aureus, Bacillus subtilis (Significant Activity) | Pseudomonas aeruginosa, Escherichia coli (Significant Activity) | ijpronline.comwisdomlib.org |

| Pyridine Azetidin-2-ones (4a, 4b) | Staphylococcus aureus, Bacillus subtilis (Moderate Activity) | Escherichia coli (Moderate Activity) | scirp.org |

| Benzophenone Fused Azetidinones (9a, 9e, 9g) | S. aureus, B. subtilis (Good Inhibition) | E. coli, K. pneumoniae (Good Inhibition) | semanticscholar.org |

| 1,3-bis(aryloxy)propan-2-amines (CPD20, CPD22) | S. aureus (including MRSA), E. faecalis, S. pyogenes (MIC: 2.5-5 µg/ml) | Inactive | nih.gov |

Antifungal Efficacy

Azetidine derivatives have also been evaluated for their activity against various fungal pathogens. researchgate.netmedwinpublishers.com A novel chitosan-azetidine derivative demonstrated significant antifungal activity against Aspergillus fumigatus, showing a visible reduction in the growth of fungal mycelia and achieving an antifungal inhibitory index of 26.19%. nih.govnih.govresearchgate.net Other studies have screened azetidine analogues against common fungal strains, with some compounds showing high efficacy. ijpronline.comwisdomlib.org

The table below summarizes the antifungal activity of different azetidine derivatives.

| Compound/Series | Fungal Strain(s) | Efficacy | Reference(s) |

| Chitosan-Azetidine Derivative | Aspergillus fumigatus 3007 | Antifungal Inhibitory Index: 26.19% | nih.govnih.govresearchgate.net |

| Azetidine Analogues (D1, D2, D3) | Candida albicans, Aspergillus niger | High Activity, Potent | ijpronline.comwisdomlib.org |

| Pyridine Azetidin-2-ones (4a, 4b) | Aspergillus niger, Penicillium rubrum | Moderate Activity | scirp.org |

| Benzophenone Fused Azetidinones (9a, 9e, 9g) | A. niger, C. albicans | Good Inhibition | semanticscholar.org |

Antitubercular Activity Against Mycobacterium tuberculosis and Model Organisms

The threat of multidrug-resistant tuberculosis (MDR-TB) has spurred the search for new antitubercular agents, with azetidine derivatives emerging as a promising class. nih.govresearchgate.netmdpi.com A series of azetidines, termed BGAz , has shown potent bactericidal activity against drug-sensitive and multidrug-resistant strains of M. tuberculosis. nih.govacs.orgnih.gov These compounds were identified from a whole-cell phenotypic screen and demonstrated potent activity with MIC₉₉ values below 10 µM. nih.govresearchgate.netacs.org The initial hit, BGAz-001 , showed activity against model organisms Mycobacterium smegmatis and Mycobacterium bovis BCG with MICs of 30.5 µM and 64.5 µM, respectively. nih.govacs.org Subsequent optimization led to more potent analogues.

The table below details the antitubercular activity of selected BGAz compounds.

| Compound | M. smegmatis MIC₉₉ (µM) | M. bovis BCG MIC₉₉ (µM) | M. tuberculosis H37Rv MIC₉₉ (µM) | MDR-M. tuberculosis MIC₉₉ (µM) | Reference |

| BGAz-002 | 19.3 | 21.0 | 6.2 | 2.8 | nih.gov |

| BGAz-003 | 10.2 | 16.5 | 3.3 | 3.1 | nih.gov |

| BGAz-004 | 10.2 | 16.5 | 3.3 | 3.1 | nih.gov |

| BGAz-005 | 19.3 | 21.0 | 7.2 | 2.8 | nih.gov |

Absence of Publicly Available Data for 3-(2-Bromo-4-chlorophenoxy)azetidine

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research detailing the in vitro biological activities of the specific chemical compound, this compound. Targeted searches for its antiviral, anti-inflammatory, and antioxidant properties, as well as investigations into its mechanism of action, did not yield any specific studies or data sets.

Therefore, it is not possible to provide an article with the requested detailed research findings and data tables for the following sections concerning this particular compound:

Investigation of Mode of Action and Target Deconvolution in Biological Systems

While the specific compound remains uncharacterized in the public domain, the broader class of azetidine derivatives has been the subject of various biological investigations. It is crucial to note that the findings for other azetidine-containing molecules are not directly applicable to this compound, as minor structural changes can significantly alter biological activity.

General Biological Activities of Azetidine Derivatives: A Brief Overview

The azetidine ring is a four-membered nitrogen-containing heterocycle that is a structural motif in several biologically active compounds. medwinpublishers.comontosight.ai Researchers have explored various derivatives of azetidine for their therapeutic potential.

Anti-inflammatory and Antioxidant Activities: Certain azetidine derivatives have demonstrated notable anti-inflammatory and antioxidant properties in preclinical studies. For instance, a novel azetidine derivative, KHG26792, was found to attenuate the production of inflammatory mediators and reduce oxidative stress in in vitro models of microglial activation. nih.gov This suggests that the azetidine scaffold can be a basis for the development of agents targeting inflammation and oxidative damage. Similarly, some azetidin-2-one (B1220530) derivatives of ferulic acid have shown promising antioxidant and anti-inflammatory effects. mdpi.com

Antiviral and Other Activities: The azetidine nucleus has been incorporated into molecules designed to have antiviral effects. ontosight.ai While some synthesized compounds have been evaluated, specific broad-spectrum antiviral activity is not always observed. nih.govresearchgate.net Beyond this, azetidine derivatives have been investigated for a range of other biological activities, including as antibacterial and anticancer agents. medwinpublishers.comacgpubs.org

Patent Landscape and Intellectual Property Analysis for Azetidine Derivatives

Review of Patent Applications Disclosing Halogenated Phenoxy-Azetidine Structures

A review of the patent literature reveals a considerable number of applications disclosing phenoxy-azetidine derivatives with various halogenation patterns on the phenyl ring. While a specific patent for "3-(2-Bromo-4-chlorophenoxy)azetidine" has not been identified in the reviewed literature, numerous patents claim structurally related compounds, indicating a strong interest in the therapeutic potential of this chemical space.

Key patent documents, such as WO2018091687A1, disclose a series of 3-phenoxy-azetidine derivatives with varying degrees of fluorination on the phenoxy moiety. google.com These compounds are claimed as modulators of cortical catecholaminergic neurotransmission, suggesting their potential use in treating neurological and psychiatric disorders. google.com The applications often cover a broad genus of structures, encompassing mono-, di-, tri-, and even penta-fluorinated analogues. google.com

Another significant area of patent activity involves azetidine (B1206935) derivatives as inhibitors of various enzymes. For instance, patents have been filed for azetidine derivatives as inhibitors of fatty acid amide hydrolase (FAAH), which are of interest for the treatment of anxiety, pain, and inflammation. google.com While these may not all be phenoxy derivatives, they contribute to the broader understanding of the patenting trends for azetidine-containing compounds.

The following table summarizes representative patent applications and the scope of their claims related to halogenated phenoxy-azetidine structures:

| Patent/Application Number | Disclosed Structures | Therapeutic Area/Target |

| WO2018091687A1 | 3-(polyfluorophenoxy)azetidine derivatives (e.g., difluoro, trifluoro) | Modulators of cortical catecholaminergic neurotransmission |

| WO2009109743A1 | Azetidine derivatives as FAAH inhibitors | Anxiety, depression, pain, inflammation |

| US Patent (Sonesson et al.) | 3-(polyfluorophenoxy)azetidine derivatives | Modulators of monoamine neurotransmitter re-uptake |

Analysis of Claims Related to Synthesis and Novel Biological Applications

Patent claims for halogenated phenoxy-azetidine derivatives typically encompass not only the composition of matter but also methods of synthesis and their use in treating specific medical conditions. The synthesis claims often describe general procedures for coupling a substituted phenol (B47542) with an azetidine core, frequently involving a nucleophilic substitution reaction.

The claimed biological applications for these compounds are diverse, reflecting the versatility of the azetidine scaffold. A prominent application area is in the central nervous system (CNS). For example, the patent application WO2018091687A1 claims the use of their disclosed fluorinated phenoxy-azetidine derivatives for the treatment of conditions modulated by serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) reuptake inhibition. google.com This suggests potential applications in depression, anxiety disorders, and other mood disorders.

Beyond the CNS, patent literature suggests the exploration of azetidine derivatives in other therapeutic fields. For instance, azetidine compounds have been investigated as inhibitors of stearoyl-coenzyme A delta-9 desaturase, indicating potential applications in metabolic disorders. google.com Furthermore, some patents disclose azetidine derivatives for the treatment of melanin-related disorders. idrblab.net

The following table provides an analysis of the types of claims found in relevant patents:

| Claim Type | Description | Example Application Areas |

| Composition of Matter | Claims to novel halogenated phenoxy-azetidine compounds and their pharmaceutically acceptable salts. | CNS disorders, metabolic diseases, inflammatory conditions |

| Method of Synthesis | Claims covering the processes for preparing the novel compounds. | General multi-step synthetic routes |

| Method of Use | Claims for the use of the compounds in the treatment of specific diseases. | Depression, anxiety, pain, diabetes |

Identification of Novel Chemical Space and Design Elements for Future Research

The existing patent landscape for halogenated phenoxy-azetidine derivatives, while extensive, still offers opportunities for the exploration of novel chemical space. The focus on fluorinated derivatives in many patents suggests that other halogenation patterns, such as the bromo-chloro substitution of "this compound," remain a relatively underexplored area.

Future research could focus on several key design elements:

Mixed Halogenation: Systematically exploring the effects of different combinations of halogens (F, Cl, Br, I) at various positions on the phenoxy ring could lead to compounds with optimized activity and pharmacokinetic properties.

Substitution on the Azetidine Ring: While the 3-phenoxy substitution is common, modifications at other positions of the azetidine ring could be investigated to modulate biological activity and selectivity.

Novel Therapeutic Targets: The versatility of the azetidine scaffold suggests that these compounds could be active against a wider range of biological targets than currently claimed. Screening of existing and novel halogenated phenoxy-azetidine libraries against diverse target classes could uncover new therapeutic applications. The development of new synthetic strategies to access novel oxetane (B1205548) and azetidine derivatives is also an area of active research, which could open up new avenues for intellectual property. acs.org

The exploration of this novel chemical space, guided by an understanding of the existing patent landscape, will be crucial for the development of next-generation azetidine-based therapeutics.

Future Research Directions and Unaddressed Areas in 3 2 Bromo 4 Chlorophenoxy Azetidine Research

Development of Novel and Sustainable Synthetic Methodologies for Complex Azetidine (B1206935) Structures

The synthesis of substituted azetidines, particularly those with complex stereochemistry and dense functionalization like 3-(2-Bromo-4-chlorophenoxy)azetidine, presents a significant challenge due to the inherent ring strain of the four-membered system. medwinpublishers.com Future research must prioritize the development of more efficient, sustainable, and versatile synthetic routes.

Key areas for exploration include:

C(sp³)–H Functionalization: Direct and stereoselective C–H functionalization of the azetidine ring would provide a powerful tool for late-stage diversification. rsc.org Methods enabling the introduction of various substituents onto the azetidine core without pre-functionalization would accelerate the generation of analogue libraries for structure-activity relationship (SAR) studies.

Photocatalysis and Electrochemistry: Light- and electricity-driven reactions offer mild and sustainable alternatives to traditional methods. rsc.org Developing photocatalytic [2+2] cycloadditions or electrocatalytic hydroaminations could provide novel pathways to construct the azetidine core with high levels of control. rsc.orgorganic-chemistry.org

Flow Chemistry: The use of continuous flow reactors can improve the safety and scalability of reactions involving hazardous intermediates or high-energy processes, which are sometimes required in the synthesis of strained rings. nih.gov

Strain-Release Homologation: Methods that utilize the ring strain of smaller heterocycles, such as azabicyclo[1.1.0]butanes, can be harnessed to build more complex azetidine structures in a controlled manner. rsc.org

A comparison of traditional versus modern synthetic approaches is summarized below.

| Synthetic Strategy | Description | Advantages | Challenges for Complex Azetidines | Future Direction |

| Intramolecular Cyclization | Cyclization of 1,3-amino alcohols or 1,3-haloamines. researchgate.net | Straightforward, uses common starting materials. | Requires pre-functionalized linear precursors; can be low-yielding for complex substrates. | Development of more robust and functional-group-tolerant cyclization catalysts. |

| [2+2] Cycloaddition | Reaction of imines with alkenes or ketenes (e.g., Staudinger synthesis). nih.govresearchgate.net | Direct formation of the four-membered ring. | Often limited substrate scope; control of stereoselectivity can be difficult. | Use of visible-light photocatalysis to enable previously inaccessible cycloadditions. rsc.org |

| C-H Amination/Arylation | Palladium-catalyzed intramolecular C(sp³)–H amination. rsc.org | Allows for the synthesis of functionalized azetidines from simple precursors. | Catalyst sensitivity and substrate scope can be limiting. | Expanding the catalyst portfolio and reaction scope for direct arylation of the azetidine core. |

| Ring Expansion/Contraction | Expansion of aziridines or contraction of pyrrolidines. rsc.org | Provides access to unique substitution patterns. | Can require multi-step sequences and harsh conditions. | Discovery of new catalytic systems that mediate these transformations under mild conditions. |

Advanced Computational Approaches for Predictive Design and Optimization of Activity Profiles

Computational modeling is an indispensable tool for accelerating drug discovery. For compounds like this compound, in silico methods can guide the synthesis of new derivatives with enhanced potency and optimized pharmacokinetic properties.

Future computational research should focus on:

Predictive Synthesis Models: Recent breakthroughs have shown that computational models can predict the outcome of photocatalyzed reactions to form azetidines. mit.edubioquicknews.com By calculating factors like frontier orbital energies, these models can pre-screen potential reactants, saving significant time and resources in the lab. mit.edu This approach could be used to identify novel reaction partners to diversify the this compound structure.

Structure-Based Drug Design (SBDD): Once a biological target is identified, SBDD techniques such as molecular docking and molecular dynamics simulations can be used to predict the binding mode of this compound. These simulations can reveal key interactions and guide the design of analogues with improved binding affinity. The rigid conformation conferred by the azetidine ring makes it an excellent candidate for such studies. enamine.net

Pharmacophore Modeling and Virtual Screening: A pharmacophore model can be developed based on the structure of this compound and used to screen large virtual libraries for compounds with similar features but different core scaffolds, potentially leading to the discovery of novel therapeutic agents.

ADMET Prediction: In silico models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial for early-stage drug development. nih.gov Applying these models to virtual libraries of this compound derivatives can help prioritize compounds with favorable drug-like properties for synthesis.

| Computational Technique | Application to Azetidine Research | Potential Outcome |

| Quantum Mechanics (QM) | Calculate frontier orbital energies and reaction barriers. mit.edu | Predict feasibility and outcome of novel synthetic reactions for azetidines. |

| Molecular Docking | Predict the binding pose of azetidine derivatives in a target protein's active site. | Identify key binding interactions and prioritize compounds for synthesis. |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the ligand-protein complex over time. | Assess the stability of the predicted binding pose and understand conformational changes. |

| Machine Learning (ML) | Develop QSAR and ADMET models based on existing data. youtube.com | Predict the biological activity and pharmacokinetic properties of novel azetidine analogues. |

Comprehensive Elucidation of Biological Targets and Pathways for Specific Azetidine Derivatives

While the azetidine scaffold is present in various bioactive molecules, the specific biological targets of this compound are unknown. A critical future research direction is the comprehensive identification and validation of its molecular targets and the pathways it modulates.

Methodologies to achieve this include:

Phenotypic Screening: Initial screening of the compound across a diverse range of cell lines (e.g., cancer, neuronal, immune cells) can identify potential therapeutic areas and provide clues about its mechanism of action.

Target Identification Techniques: Advanced proteomics methods such as chemical proteomics, thermal proteome profiling (TPP), and affinity chromatography coupled with mass spectrometry can be employed to identify direct protein binding partners of this compound.

Genetic Approaches: Techniques like CRISPR-Cas9 screening can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby implicating specific proteins or pathways in its mechanism of action. For example, some azetidine amides have been identified as potent inhibitors of the STAT3 transcription factor. acs.orgnih.govnih.gov Similar targeted studies could reveal if this compound acts on similar or novel pathways.

Biochemical and Biophysical Assays: Once potential targets are identified, their interaction with the compound must be validated using orthogonal assays, such as enzyme inhibition assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC), to confirm direct binding and quantify affinity.

Exploration of New Therapeutic Applications for Azetidine Scaffolds

The unique structural and physicochemical properties of azetidines make them attractive scaffolds for a wide range of therapeutic applications. medwinpublishers.comresearchgate.net Research into this compound should include broad screening to uncover novel therapeutic potential beyond established areas for azetidines.

| Established Therapeutic Area | Known Azetidine-Containing Examples | Future Potential for this compound |

| Antihypertensive | Azelnidipine (calcium channel blocker). enamine.net | The phenoxy moiety could be explored for interactions with cardiovascular targets. |

| Anticancer | Cobimetinib (MEK inhibitor), various STAT3 inhibitors. rsc.orgacs.org | Screening against a panel of cancer cell lines, particularly those reliant on pathways that might be modulated by the halogenated phenoxy group. |

| Anticoagulant | Ximelagatran. rsc.org | Evaluation in coagulation cascade assays. |

| Antibacterial/Antifungal | Various synthetic derivatives have shown activity. medwinpublishers.comacgpubs.org | Testing against a panel of pathogenic bacteria and fungi, including drug-resistant strains. |

| Neurological Disorders | Promising components for treating Parkinson's disease, Tourette's, and ADD. technologynetworks.com | The compound could be evaluated in models of neuroinflammation, such as β-amyloid-induced microglial activation. nih.gov |

Future research should systematically evaluate this compound and its analogues in high-throughput screening campaigns against diverse biological targets, including enzymes, receptors, and ion channels, to uncover unexpected activities and open new avenues for therapeutic development.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding of Azetidine Interactions in Biological Systems

To gain a holistic understanding of the biological effects of this compound, it is essential to move beyond single-target analyses and embrace a systems biology approach. The integration of multiple "omics" datasets can provide a comprehensive picture of the cellular response to the compound. nih.gov

A multi-omics strategy would involve:

Genomics: To identify any genetic predispositions that affect cellular response to the compound.

Transcriptomics (RNA-seq): To measure changes in gene expression following treatment, revealing which signaling pathways are activated or inhibited.

Proteomics: To quantify changes in protein levels and post-translational modifications, providing a more direct link to cellular function.

Metabolomics: To analyze changes in small-molecule metabolites, offering insights into the compound's impact on cellular metabolism.

By integrating these layers of data, researchers can build detailed models of the compound's mechanism of action, identify biomarkers of response, and potentially predict off-target effects. nih.govnih.gov For instance, this approach could reveal if this compound treatment leads to a decrease in metabolic pathways and an increase in immune defense responses, as has been observed with other small molecules affecting epigenetic states. nih.gov This deep mechanistic understanding is crucial for the successful translation of a promising chemical entity into a clinical candidate.

Q & A

Basic: What synthetic strategies are effective for introducing halogen substituents (bromo and chloro) onto the azetidine ring?

Answer:

The synthesis of halogenated azetidines like 3-(2-bromo-4-chlorophenoxy)azetidine typically involves cyclization reactions. For example, optimized conditions for azetidine formation include using benzylic or electron-rich aromatic substituents to favor cyclization over pyrrolidine byproducts. Substituent effects on the starting amines (e.g., R1 and R2 groups) are critical; electron-donating groups like methoxy at specific positions can enhance azetidine yield . Halogenation can be achieved via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Post-cyclization functionalization using brominating agents (e.g., NBS) or chlorinating reagents (e.g., SOCl₂) may also be employed.

Advanced: How can researchers resolve contradictions in azetidine ring stability under varying reaction conditions?

Answer:

Discrepancies in stability often arise from solvent polarity, temperature, or reagent compatibility. For example, reactions in DMSO-d6 may stabilize intermediates via hydrogen bonding, while CH₃CN promotes faster kinetics but risks side reactions. To address this:

- Compare reaction outcomes using kinetic studies (e.g., time-resolved NMR).

- Analyze byproducts via HPLC-MS or GC-MS to identify degradation pathways.

- Use computational modeling (DFT) to assess solvent effects on transition states .

Refer to solvent-specific protocols, such as those in azetidine dimerization studies, where DMSO-d6 and CH₃CN yielded distinct products .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the azetidine ring and aromatic substituents.

- IR Spectroscopy : Confirm the presence of C-O-C (phenoxy) and C-Br stretches (~500–600 cm⁻¹).

- X-ray Crystallography : Resolve crystal packing and bond angles using SHELX programs for refinement .

- Elemental Analysis : Validate halogen content (Br, Cl) via combustion analysis.

Advanced: How can computational methods address conflicting data on substituent electronic effects in azetidine reactivity?

Answer:

Conflicting electronic effects (e.g., electron-withdrawing vs. donating groups) can be analyzed via:

- DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) to predict reactivity toward electrophiles/nucleophiles .

- Lattice Energy Analysis : Assess how substituents influence crystal packing and stability (e.g., hydrogen-bonding networks) .

- Experimental Validation : Systematically vary substituents (e.g., para- vs. meta-position) and monitor reaction outcomes, as demonstrated in cyclization studies where 4-methoxy groups failed to yield azetidines .

Basic: How can reaction conditions be optimized to minimize pyrrolidine byproducts during azetidine synthesis?

Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) favor azetidine formation by stabilizing zwitterionic intermediates.

- Temperature Control : Lower temperatures (0–25°C) reduce ring-expansion side reactions.

- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization kinetics.

- Substituent Engineering : Avoid bulky R2 groups that sterically hinder azetidine closure. Refer to Table 2 in cyclization studies, where benzylic R2 groups improved azetidine:pyrrolidine ratios .

Advanced: What mechanistic insights guide the use of radical strain-release photocatalysis for azetidine synthesis?

Answer:

Radical strain-release strategies leverage the high ring strain of azetidines (≈24 kcal/mol) to drive reactions. Key steps include:

- Photocatalytic Initiation : Use iridium or ruthenium catalysts (e.g., [Ir(ppy)₃]) to generate radicals under visible light.

- Strain-Driven Ring Opening : Radical intermediates attack strained azetidine C-N bonds, enabling functionalization.

- Applications : This method is effective for synthesizing bicyclic azetidines with antimalarial activity, as demonstrated in directed C(sp³)–H arylation studies .

Basic: How to validate the purity of this compound post-synthesis?

Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>95%).

- TLC : Monitor reaction progress using silica plates and iodine staining.

- Melting Point Analysis : Compare observed values with literature data to detect impurities.

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) via ESI-MS .

Advanced: What strategies mitigate challenges in crystallizing halogenated azetidines for structural analysis?

Answer:

- Co-Crystallization : Add co-formers (e.g., carboxylic acids) to enhance lattice stability.

- Solvent Screening : Test high-vapor-pressure solvents (e.g., EtOAc) for slow crystallization.

- Cryocrystallography : Use low temperatures (100 K) to stabilize fragile crystals.

- SHELX Refinement : Apply restraints for disordered halogen atoms during structure solution .

Basic: What safety protocols are critical when handling brominated/chlorinated azetidines?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods.

- Waste Management : Neutralize halogenated waste with NaHCO₃ before disposal.

- Exposure Mitigation : Monitor air quality for volatile halogen byproducts (e.g., HBr) using gas sensors .

Advanced: How do steric and electronic effects of 2-bromo-4-chlorophenoxy substituents influence azetidine bioactivity?

Answer:

- Steric Effects : Bulky substituents may hinder target binding; use molecular docking to assess steric clashes.

- Electronic Effects : Electron-withdrawing halogens (Br, Cl) enhance electrophilicity, potentially improving interactions with nucleophilic residues.

- Case Study : Analogous compounds with trifluoromethyl groups showed enhanced agrochemical activity due to increased lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.